molecular formula C5H9NO3S B109491 N-Acetyl-D-cysteine CAS No. 26117-28-2

N-Acetyl-D-cysteine

Cat. No. B109491
CAS RN: 26117-28-2
M. Wt: 163.2 g/mol
InChI Key: PWKSKIMOESPYIA-SCSAIBSYSA-N
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Description

N-Acetyl-D-cysteine (NAC) is a metabolite found in or produced by Saccharomyces cerevisiae . It is widely known as an antidote to acetaminophen overdose and is now emerging as treatment of vascular and nonvascular neurological disorders . NAC as a precursor to the antioxidant glutathione modulates glutamatergic, neurotrophic, and inflammatory pathways .


Synthesis Analysis

The synthesis of N-acetylcysteine has been characterized through various methods such as Elemental analysis, Proton Nuclear Magnetic Resonance (1H NMR), High Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FT-IR), and melting point analyses . The preparation of some anilides, esters and amides of N-acetyl and N,S-diacetyl-cysteine is also described .


Molecular Structure Analysis

The molecular formula of N-Acetyl-D-cysteine is C5H9NO3S . Its chemical structure is formed by the sulfhydryl functional group (–SH) plus an acetyl group (–COCH3) linked to the amino group (NH2), which is responsible for its metabolic activities related to the direct and indirect antioxidant action and mucolytic action .


Chemical Reactions Analysis

N-acetylcysteine has been used in various chemical reactions. A reversed-phase liquid chromatography (LC) method with UV detection was developed and validated for the assay of N-acetylcysteine in granules and effervescent tablets . Nonthermal Plasma settings and NAC Treatments have also been studied .


Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-D-cysteine is 163.20 g/mol . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

Antioxidant and Cytoprotective Properties

  • NAC functions as a fast-acting antioxidant by triggering intracellular hydrogen sulfide and sulfane sulfur production, providing immediate antioxidative and cytoprotective effects (Ezeriņa et al., 2018).
  • It exhibits antioxidant effects, protecting against lipid peroxidation and DNA damage induced by environmental stressors like methylmercury (Joshi et al., 2014).

Neuroprotective Effects

  • NAC shows promise in therapies for neurodegenerative diseases like Parkinson’s and Alzheimer’s, offering neuroprotective potential and helping in the prevention of cognitive aging dementia (Tardiolo et al., 2018).

Lifespan Extension and Stress Resistance

  • Dietary supplementation with NAC significantly extends both mean and maximum lifespan in Caenorhabditis elegans, also increasing resistance to oxidative stress, heat stress, and UV irradiation (Oh et al., 2015).

Impact on Reproductive Health

  • NAC improves and normalizes spermatogenesis in the male reproductive system, functioning as a powerful antioxidant compound (Ghafarizadeh et al., 2020).

Applications in Chronic Diseases

  • NAC has multifaceted activity in chronic obstructive pulmonary disease (COPD), acting as a mucolytic agent and also exhibiting anti-inflammatory and antioxidant effects (Calzetta et al., 2018).

Impact on Wound Healing

  • NAC promotes angiogenesis and clearance of free oxygen radicals, thus improving wound healing, particularly in diabetic models (Aktunc et al., 2010).

Alleviation of Heavy Metal Stress

  • NAC can alleviate heavy metal toxicity and improve growth in wheat seedlings exposed to heavy metals by inducing the phenolic pool and antioxidant defense system (Colak et al., 2019).

Other Biological Activities

  • NAC has demonstrated beneficial effects in various areas, including oral health care, due to its anti-inflammatory, antimicrobial, anticarcinogenic, and antimutagenic properties (Pei et al., 2018).

Future Directions

NAC has potential therapeutic applications in various medical conditions. It is being evaluated in clinical trials for its efficacy in treating COVID-19 . It may also have therapeutic application in chronic valproate hepatotoxicity and acute pennyroyal or clove oil ingestion-induced hepatotoxicity . The use of N-acetylcysteine should be considered in a number of conditions as our population ages and levels of glutathione drop .

properties

IUPAC Name

(2S)-2-acetamido-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSKIMOESPYIA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180751
Record name N-Acetyl-D-cysteine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-cysteine

CAS RN

26117-28-2, 616-91-1
Record name N-Acetyl-D-cysteine
Source CAS Common Chemistry
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Record name N-Acetyl-D-cysteine
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Record name acetylcysteine
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Record name N-Acetyl-D-cysteine
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Record name N-acetyl-D-cysteine
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Record name N-ACETYL-D-CYSTEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
GB Corcoran, BK Wong - Journal of Pharmacology and Experimental …, 1986 - ASPET
… its nonphysiologic stereoisomer, N-acetyl-D-cysteine, because the … Oral coadministration of N-acetyl-D-cysteine (1200 mg/kg), … Liver uptake of N-acetyl-D-cysteine was reflected in organ …
Number of citations: 253 jpet.aspetjournals.org
CM Newman, JB Warren, GW Taylor… - British journal of …, 1990 - ncbi.nlm.nih.gov
… of a group of rats with N-acetyl-L-cysteine (L-NAC) prevented the development of nitrate tolerance, confirming the role of thiols in this phenomenon, whereas N-acetyl-D-cysteine (D-NAC…
Number of citations: 33 www.ncbi.nlm.nih.gov
FW Benz, DE Nerland, WM Pierce, C Babiuk - Toxicology and applied …, 1990 - Elsevier
… except for N-acetyl-D-cysteine, were significantly different … cal reactivity between AN and N-acetyl-Dcysteine, on the one hand… Again, N-acetyl-D-cysteine was the only enantiomer which …
Number of citations: 45 www.sciencedirect.com
K Sjödin, E Nilsson, A Hallberg, A Tunek - Biochemical pharmacology, 1989 - Elsevier
… N-Acetyl-D-cysteine or the disulphide of N-acetyl-L-cysteine were not deacetylated or in … N-Acetyl-L-cysteine or N-acetyl-D-cysteine were injected into a ligated segment of rat intestine in …
Number of citations: 163 www.sciencedirect.com
G Luo, J Liu, T Bian, Z Zhang, M Li - Yeast, 2021 - Wiley Online Library
… Moreover, 1–20 mM GSH, 1–10 mM cysteine, or 1–20 mM N-acetyl-d-cysteine supplementation could improve the secretion of HSA-pFSHβ. Furthermore, 0.4–3.2 mM ethacrynic acid, …
Number of citations: 5 onlinelibrary.wiley.com
DP Jones, E Maellaro, S Jiang, AFG Slater, S Orrenius - Immunology letters, 1995 - Elsevier
… were obtained when the experiments were repeated in the presence either of a specific inhibitor of GSH biosynthesis (buthionine sulfoximine) or the isomer N-acetyl-d-cysteine which …
Number of citations: 123 www.sciencedirect.com
R Neal, RH Matthews, P Lutz, N Ercal - Free Radical Biology and Medicine, 2003 - Elsevier
… To investigate whether GSH supplementation or direct radical scavenging would be the primary protective effect, we also evaluated the unnatural isomer, N-acetyl-D-cysteine, which …
Number of citations: 145 www.sciencedirect.com
H Frank, D Thiel, K Langer - Journal of Chromatography B: Biomedical …, 1984 - Elsevier
… Blood serum (0.5 ml) is mixed with 20 ~1 of a solution of N-acetyl-Dcysteine (250 nmol/ml in … Control analyses were performed without addition of N-acetyl-D-cysteine to show that this …
Number of citations: 30 www.sciencedirect.com
E Karg, A TUNEK, H BRÖTELL… - Pigment Cell …, 1990 - Wiley Online Library
… N-acetyl-L-cysteine, N,N-diacetyl-L-cystine and Nacetyl-D-cysteine were kindly supplied by Draco Co. L-Cysteine and glutathione were purchased from Sigma. Dithiothreitol (DTT) and …
Number of citations: 15 onlinelibrary.wiley.com
AM Gleixner, DF Hutchison, S Sannino, TN Bhatia… - Molecular …, 2017 - ASPET
N-acetyl-l-cysteine (NAC) exhibits protective properties in brain injury models and has undergone a number of clinical trials. Most studies of NAC have focused on neurons. However, …
Number of citations: 35 molpharm.aspetjournals.org

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